molecular formula C15H10N2O8 B2466737 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid CAS No. 324067-85-8

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid

Cat. No. B2466737
CAS RN: 324067-85-8
M. Wt: 346.251
InChI Key: KTFWWTJWMANJTR-UHFFFAOYSA-N
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Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitrophenols, for example, are more acidic than phenol itself .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . For instance, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) is synthesized by selective oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene (NMST) .


Molecular Structure Analysis

The molecular structure of nitro compounds is characterized by a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds .


Chemical Reactions Analysis

Nitro compounds undergo various chemical reactions. For example, the nitro group in nitroalkanes can be identified by strong infrared bands at about 1550cm − 1 and 1375cm − 1 .


Physical And Chemical Properties Analysis

Nitro compounds have unique physical and chemical properties. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Synthesis and Chemical Applications

  • Radical Arylation in Organic Synthesis : The synthesis of carbazomycin B through radical arylation methods, involving compounds related to 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, was described by Crich and Rumthao (2004) in their study on the synthesis of carbazomycin B using radical arylation of benzene (Crich & Rumthao, 2004).
  • In Luminescent Property Studies : Sivakumar et al. (2010) explored the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds, utilizing derivatives of benzoic acid, which shares structural similarities with 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid (Sivakumar et al., 2010).

Applications in Material Science

  • In Corrosion Inhibition Research : Mishra et al. (2018) investigated the effect of electron-withdrawing nitro groups on the inhibition behavior of certain compounds for mild steel acidic corrosion, a study relevant to understanding the behavior of related nitro-substituted benzoic acids (Mishra et al., 2018).

Photophysical and Electrochemical Studies

  • Photolysis and Photochemical Transformations : Lin and Abe (2021) conducted a study on photolysis of caged benzoic acids featuring chromophores similar to the nitrophenyl group in 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, examining transformations under light-triggered conditions (Lin & Abe, 2021).

Potential Biological Applications

  • In Antiparasitic Property Investigations : Delmas et al. (2002) explored the in vitro antiparasitic properties of compounds structurally related to 2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid, providing insight into potential biological applications (Delmas et al., 2002).

Safety and Hazards

Nitrophenols are poisonous. Occasionally, nitrophenols contaminate the soil near former explosives or fabric factories and military plants .

Future Directions

Research is ongoing to develop greener synthesis methods for nitro compounds. For example, a green synthesis approach for NMSBA production is being developed as the nitric acid oxidation procedure generates a large amount of waste acid and nitrogen oxide .

properties

IUPAC Name

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O8/c18-14(19)13-11(2-1-3-12(13)17(23)24)15(20)25-8-9-4-6-10(7-5-9)16(21)22/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFWWTJWMANJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic Acid

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